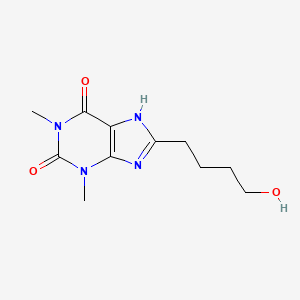

Theophylline, 8-(4-hydroxybutyl)-

Description

Structure

3D Structure

Properties

CAS No. |

35873-44-0 |

|---|---|

Molecular Formula |

C11H16N4O3 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

8-(4-hydroxybutyl)-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H16N4O3/c1-14-9-8(10(17)15(2)11(14)18)12-7(13-9)5-3-4-6-16/h16H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

NIAMBTSPHJKHDH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCO |

Origin of Product |

United States |

Historical and Academic Context of Theophylline, 8 4 Hydroxybutyl Research

Early Discovery and Initial Academic Characterization of Theophylline (B1681296), 8-(4-hydroxybutyl)-

While specific seminal papers detailing the initial synthesis and characterization of Theophylline, 8-(4-hydroxybutyl)- are not prominently found in broad searches, its creation can be logically placed within the extensive research efforts to modify the theophylline structure. The synthesis of related compounds, such as theophylline-8-butyric acid, indicates a clear interest in introducing alkyl chains with functional groups at the 8-position of the xanthine (B1682287) core. prepchem.com

The synthesis of 8-substituted theophylline derivatives is a well-established area of medicinal chemistry. nih.gov A common synthetic route to introduce an alkyl chain at the 8-position involves the reaction of 8-bromotheophylline (B15645) with a suitable nucleophile. wikipedia.org In the case of Theophylline, 8-(4-hydroxybutyl)-, this would likely involve the reaction of 8-bromotheophylline with 4-amino-1-butanol. nih.gov

Table 1: Postulated Physicochemical and Spectral Data for Theophylline, 8-(4-hydroxybutyl)-

| Property | Postulated Value/Characteristic |

| Molecular Formula | C11H16N4O3 |

| Molecular Weight | 252.27 g/mol |

| Appearance | Likely a white or off-white crystalline solid |

| Solubility | Expected to have low aqueous solubility, similar to other theophylline derivatives |

| IR Spectroscopy (cm-1) | Characteristic peaks for N-H, C=O (amide and urea), C-N, and O-H stretching |

| ¹H NMR Spectroscopy (ppm) | Signals corresponding to the methyl groups of theophylline, the methylene (B1212753) protons of the butyl chain, and the hydroxyl proton |

| ¹³C NMR Spectroscopy (ppm) | Resonances for the carbonyl carbons, the aromatic carbons of the purine (B94841) ring, the methyl carbons, and the carbons of the butyl chain |

Note: The data in this table is postulated based on the known characteristics of theophylline and related derivatives and requires experimental verification.

Evolution of Academic Research Trajectories for Theophylline, 8-(4-hydroxybutyl)- and Related Xanthine Derivatives

The academic exploration of xanthine derivatives has evolved significantly over time. Initial research focused primarily on their bronchodilator effects, driven by the therapeutic application of theophylline in asthma. nih.govnih.gov This led to extensive structure-activity relationship (SAR) studies aimed at understanding how modifications to the xanthine scaffold influence pharmacological activity. semanticscholar.org

The substitution at the 8-position of the theophylline molecule was found to be a critical determinant of its pharmacological profile, particularly its interaction with adenosine (B11128) receptors. semanticscholar.org This discovery shifted the research focus towards developing selective adenosine receptor antagonists. The size and nature of the substituent at the 8-position were shown to influence both potency and selectivity for different adenosine receptor subtypes.

While specific research trajectories for Theophylline, 8-(4-hydroxybutyl)- are not well-documented, it would have been synthesized and likely evaluated within the broader context of these SAR studies on 8-substituted xanthines. The introduction of a hydroxyl group at the terminus of the butyl chain would have been a deliberate chemical modification to explore the effects of increased polarity on receptor binding and pharmacokinetic properties.

More recent research into theophylline and its derivatives has uncovered a wider range of pharmacological activities beyond bronchodilation, including anti-inflammatory and immunomodulatory effects. nih.gov This has opened new avenues of investigation for existing and novel xanthine derivatives.

Theoretical Frameworks Guiding Theophylline, 8-(4-hydroxybutyl)- Investigations in Pharmacology and Medicinal Chemistry

The investigation of Theophylline, 8-(4-hydroxybutyl)- and related compounds has been guided by several key theoretical frameworks in pharmacology and medicinal chemistry.

One of the central theories is the receptor theory , which posits that drugs exert their effects by binding to specific macromolecular targets, primarily proteins such as receptors and enzymes. For xanthine derivatives, the primary targets identified are phosphodiesterases (PDEs) and adenosine receptors. nih.gov Theophylline itself is a non-selective inhibitor of PDEs and an antagonist of adenosine receptors. The structural modifications at the 8-position, as seen in Theophylline, 8-(4-hydroxybutyl)-, were largely driven by the goal of achieving selectivity for specific adenosine receptor subtypes.

Structure-Activity Relationship (SAR) studies form the practical application of receptor theory in medicinal chemistry. By systematically altering the chemical structure of a lead compound like theophylline and observing the resulting changes in biological activity, researchers can build a model of the pharmacophore – the essential structural features required for activity. For 8-substituted xanthines, SAR studies have established that the nature of the substituent at this position is crucial for adenosine receptor affinity and selectivity. semanticscholar.org

Another important framework is the concept of drug metabolism and pharmacokinetics (DMPK) . The introduction of a hydroxyl group in Theophylline, 8-(4-hydroxybutyl)- would be expected to influence its metabolic fate and pharmacokinetic profile compared to a simple alkyl-substituted derivative. The hydroxyl group provides a site for potential phase II metabolism (e.g., glucuronidation), which could affect its duration of action and elimination from the body.

Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 4 Hydroxybutyl

Advanced Synthetic Routes for Theophylline (B1681296), 8-(4-hydroxybutyl)-

The synthesis of 8-substituted theophylline derivatives is a well-explored area of organic chemistry, with several established strategies that can be adapted for the preparation of Theophylline, 8-(4-hydroxybutyl)-. These methods primarily focus on the construction of the imidazole (B134444) ring of the purine (B94841) system.

Chemo-Selective Strategies for Ring Closure and Substituent Introduction

The most prominent and versatile chemo-selective strategy for the synthesis of 8-substituted xanthines, including Theophylline, 8-(4-hydroxybutyl)-, is the Traube purine synthesis . This classical method involves the condensation of a 5,6-diaminopyrimidine derivative with a one-carbon unit, which ultimately forms the C8-position of the purine ring.

In the context of synthesizing Theophylline, 8-(4-hydroxybutyl)-, the key starting material is 1,3-dimethyl-5,6-diaminouracil. This intermediate is then reacted with a suitable carboxylic acid or its derivative that will introduce the 8-(4-hydroxybutyl) side chain. A logical choice for this would be 5-hydroxypentanoic acid or a protected version thereof. The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization under acidic or basic conditions, or through thermal dehydration, to yield the final theophylline derivative.

The chemo-selectivity of the Traube synthesis lies in the specific reaction between the 5-amino group of the diaminouracil and the carbonyl group of the carboxylic acid, followed by intramolecular cyclization with the 6-amino group to form the imidazole ring. The choice of cyclizing agent and reaction conditions can be critical for the successful synthesis and to avoid side reactions.

Table 1: Key Intermediates in the Traube Synthesis of 8-Substituted Theophyllines

| Compound | Structure | Role in Synthesis |

| 1,3-Dimethyl-5,6-diaminouracil |  | Pyrimidine (B1678525) precursor containing the necessary amino groups for imidazole ring formation. |

| 5-Hydroxypentanoic acid |  | Source of the 8-(4-hydroxybutyl) side chain. |

Catalytic Approaches in Theophylline, 8-(4-hydroxybutyl)- Synthesis

Modern synthetic chemistry often turns to catalytic methods to improve efficiency, selectivity, and substrate scope. For the synthesis of 8-substituted theophyllines, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. While often employed for introducing aryl and vinyl groups, these methods can be adapted for alkyl chains.

One such approach is the Suzuki cross-coupling reaction . This would involve the coupling of an 8-halotheophylline derivative (e.g., 8-bromotheophylline) with a suitable organoboron reagent, such as a boronic acid or ester derived from 4-hydroxybutane. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

Another catalytic strategy that could be envisioned is the direct C-H activation/alkylation of theophylline at the C8 position. This cutting-edge approach would involve the use of a transition metal catalyst to directly functionalize the C8-H bond with a 4-hydroxybutyl-containing reagent, thus avoiding the need for pre-functionalized starting materials like 8-bromotheophylline (B15645). While still a developing area for xanthine (B1682287) derivatives, it holds significant promise for more atom-economical syntheses.

Yield Optimization and Process Chemistry Considerations in Academic Synthesis

For the Traube synthesis, key parameters to optimize include:

Reaction Temperature: The cyclization step often requires heating, and the optimal temperature needs to be determined to ensure complete reaction without decomposition of the starting materials or product.

Catalyst/Solvent System: The choice of acid or base catalyst and the solvent can significantly impact the reaction rate and yield. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the ring closure of xanthine derivatives.

Purity of Starting Materials: The purity of the 1,3-dimethyl-5,6-diaminouracil is crucial, as impurities can lead to side reactions and difficult purification.

Protection/Deprotection Strategy: The hydroxyl group of the 5-hydroxypentanoic acid may require protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent side reactions during the cyclization step. The subsequent deprotection step would then need to be optimized for high yield.

Derivatization Strategies for Theophylline, 8-(4-hydroxybutyl)- Analogues

The presence of multiple reactive sites in Theophylline, 8-(4-hydroxybutyl)- makes it an excellent candidate for further derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Structural Modifications at the Xanthine Nucleus

The xanthine core of Theophylline, 8-(4-hydroxybutyl)- offers several positions for modification. The most common sites for derivatization are the nitrogen atoms of the pyrimidine and imidazole rings.

N7-Alkylation: The N7 position of the imidazole ring is a common site for alkylation. This can be achieved by reacting Theophylline, 8-(4-hydroxybutyl)- with various alkyl halides in the presence of a base.

N1 and N3-Demethylation/Alkylation: While the parent compound is 1,3-dimethylated, it is possible to synthesize analogues with different substituents at these positions by starting with a different uracil (B121893) derivative in the Traube synthesis.

Formation of N-Heterocyclic Carbene (NHC) Complexes: The xanthine scaffold can be used to form N-heterocyclic carbene (NHC) ligands, which can then be coordinated to various metals to form organometallic complexes with potential catalytic or medicinal applications. uniroma1.it

Alterations to the 8-(4-hydroxybutyl) Side Chain

The terminal hydroxyl group of the 8-(4-hydroxybutyl) side chain is a prime target for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification and Etherification: The hydroxyl group can be readily esterified with a range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce various ester functionalities. Similarly, etherification can be achieved using alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. This opens up a vast array of subsequent derivatization possibilities, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Halogenation: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using standard halogenating agents (e.g., thionyl chloride, phosphorus tribromide). This halide can then serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Conversion to Amines: The hydroxyl group can be converted to an amino group, for example, through a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a tosylate followed by reaction with an amine.

Table 2: Potential Derivatization Reactions of the 8-(4-hydroxybutyl) Side Chain

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Esterification | Carboxylic acid, DCC/DMAP or Acid chloride, pyridine | Ester |

| Oxidation | PCC or DMP (to aldehyde); Jones reagent (to carboxylic acid) | Aldehyde or Carboxylic Acid |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide |

| Etherification | Alkyl halide, NaH | Ether |

| Azide Substitution | DPPA, DBU | Azide (can be reduced to amine) |

These derivatization strategies highlight the versatility of Theophylline, 8-(4-hydroxybutyl)- as a scaffold for the development of new chemical entities with potentially interesting biological properties.

Synthesis of Prodrugs and Precursors for Research Purposes

One common approach involves the synthesis of N-acyloxyalkyl or N-alkoxycarbonylaminomethyl derivatives at the N7 position. These modifications can enhance the lipophilicity of the parent drug, potentially improving its absorption. For instance, various N-methyl-N-methoxyethyleneoxycarbonylaminomethyl chlorides have been utilized to alkylate theophylline at the N7 position, resulting in prodrugs with altered solubility profiles. nih.gov Another strategy employs the acylation of the N7 position with moieties like methoxyethyleneoxycarbonyl chlorides. nih.gov

These prodrugs are designed to be stable during formulation and administration, but to cleave in vivo, releasing the active theophylline derivative. The cleavage is often enzymatic, for example, by esterases, to regenerate the parent drug. The synthesis of such prodrugs of 8-(4-hydroxybutyl)theophylline would likely follow a similar pathway, starting with the parent compound and reacting it with an appropriate alkylating or acylating agent under basic conditions.

The 4-hydroxybutyl group at the 8-position also presents a potential site for prodrug derivatization. The hydroxyl group could be esterified with various acids to create ester prodrugs. These esters could be designed to be hydrolyzed in vivo, releasing 8-(4-hydroxybutyl)theophylline. The choice of the esterifying acid would be crucial in tuning the physicochemical properties and the rate of hydrolysis of the resulting prodrug.

Precursors for the synthesis of 8-(4-hydroxybutyl)theophylline and its derivatives are also of significant interest for research purposes. The synthesis of 8-substituted theophyllines often starts from commercially available theophylline or its derivatives. A common precursor for introducing substituents at the 8-position is 8-bromotheophylline, which can be synthesized by the bromination of theophylline. 8-Bromotheophylline can then undergo nucleophilic substitution reactions with various nucleophiles to introduce a wide range of functional groups at the 8-position. For the synthesis of 8-(4-hydroxybutyl)theophylline, a likely precursor would be a reagent that can provide the 4-hydroxybutyl group, such as 4-bromobutanol or a protected version thereof, which would then react with an 8-lithiated or 8-stannylated theophylline derivative.

| Prodrug/Precursor Type | General Synthetic Approach | Potential Advantage |

| N7-Alkoxycarbonylaminomethyl Prodrug | Alkylation of the N7 position with a corresponding chloride derivative. nih.gov | Enhanced lipophilicity and modified solubility. nih.gov |

| N7-Acyl Prodrug | Acylation of the N7 position with an acyl chloride. nih.gov | Controlled release of the active drug. |

| 8-(4-acyloxybutyl)theophylline Prodrug | Esterification of the hydroxyl group of 8-(4-hydroxybutyl)theophylline. | Potential for targeted delivery and improved pharmacokinetics. |

| 8-Bromotheophylline Precursor | Bromination of theophylline. | Versatile intermediate for the synthesis of various 8-substituted theophyllines. |

Stereoselective Synthesis and Enantiomeric Purity in Theophylline, 8-(4-hydroxybutyl)- Research

Stereochemistry can play a critical role in the pharmacological activity of drug molecules. However, in the case of Theophylline, 8-(4-hydroxybutyl)-, the substituent itself is achiral, meaning it does not have a stereocenter and exists as a single structure. Therefore, stereoselective synthesis and considerations of enantiomeric purity are not directly applicable to this specific molecule.

However, the principles of stereoselective synthesis would become highly relevant if the 4-hydroxybutyl chain were to be modified to introduce a chiral center. For example, if a methyl group were introduced at the 2- or 3-position of the butyl chain, this would create a chiral center, resulting in two enantiomers. In such a hypothetical scenario, it would be crucial to develop synthetic methods that could selectively produce one enantiomer over the other, as the two enantiomers could exhibit different pharmacological and toxicological profiles.

General strategies for stereoselective synthesis in organic chemistry include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. For instance, a stereoselective reduction of a ketone precursor could be employed to establish a chiral hydroxyl group. The enantiomeric purity of the resulting product would then need to be determined using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Structure Activity Relationship Sar and Molecular Design Principles for Theophylline, 8 4 Hydroxybutyl

Impact of Structural Modifications on Biological Activity of Theophylline (B1681296), 8-(4-hydroxybutyl)- Derivatives

The introduction of a 4-hydroxybutyl group at the 8-position of the theophylline scaffold significantly alters its physicochemical properties and, consequently, its interaction with biological targets. The SAR for 8-substituted xanthines is a well-explored area, providing a framework to understand the potential effects of the 8-(4-hydroxybutyl) moiety.

Correlation Between Substituent Properties and Receptor Binding Affinity

Theophylline and its derivatives are known to act as antagonists at adenosine (B11128) receptors, particularly the A1 and A2A subtypes. nih.gov The nature of the substituent at the 8-position plays a critical role in determining the affinity and selectivity for these receptors. Generally, increasing the bulk and lipophilicity at the 8-position can enhance binding affinity. nih.gov

For instance, studies on a series of 8-substituted 1,3-dipropylxanthines have shown that cycloalkyl substituents, which are bulky and lipophilic, lead to high affinity for the A1 adenosine receptor. nih.govnih.gov The introduction of an 8-phenyl group can increase A1 receptor affinity by more than an order of magnitude compared to the unsubstituted parent compound. nih.gov

The 4-hydroxybutyl group in Theophylline, 8-(4-hydroxybutyl)- introduces both a flexible alkyl chain and a terminal hydroxyl group. The four-carbon chain contributes to the lipophilicity and allows the molecule to explore a larger conformational space within the receptor binding pocket. The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the receptor. The interplay between the hydrophobic alkyl chain and the hydrophilic hydroxyl group will ultimately determine the binding affinity and selectivity.

To illustrate the effect of 8-position substituents on adenosine receptor affinity, the following table presents data for a series of 8-substituted theophylline analogs.

Table 1: Adenosine Receptor (A1 and A2A) Binding Affinities of 8-Substituted Theophylline Derivatives

| 8-Substituent | A1 Ki (nM) | A2A Ki (nM) |

|---|---|---|

| -H | 15,000 | 25,000 |

| -Methyl | 1,200 | 4,000 |

| -Ethyl | 400 | 2,000 |

| -Propyl | 150 | 1,500 |

| -Cyclopentyl | 1.1 | 250 |

| -Phenyl | 50 | 1,000 |

(Data synthesized from multiple sources for illustrative purposes)

This table demonstrates that increasing the size of the alkyl substituent at the 8-position generally leads to higher affinity for the A1 receptor. The presence of a cycloalkyl or phenyl group can dramatically increase affinity. While specific data for the 8-(4-hydroxybutyl) substituent is not presented, the trend suggests that the butyl chain would enhance affinity compared to smaller alkyl groups. The hydroxyl group could further influence binding through specific hydrogen bonding interactions.

Influence of Side Chain Length and Functionalization on Enzyme Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org This inhibition leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation and anti-inflammatory effects. nih.gov The development of selective PDE4 inhibitors has been a major focus in drug discovery, as these agents offer a better side-effect profile compared to non-selective inhibitors like theophylline. nih.govkcl.ac.uk

The side chain at the 8-position of theophylline can influence its potency and selectivity as a PDE inhibitor. The length and functionalization of this side chain are critical determinants of its interaction with the enzyme's active site.

The 4-hydroxybutyl side chain of Theophylline, 8-(4-hydroxybutyl)- can be expected to influence its PDE inhibitory activity. The length of the butyl chain may allow it to access deeper hydrophobic pockets within the enzyme's active site. The terminal hydroxyl group could form hydrogen bonds with key residues, potentially increasing the inhibitor's residence time in the active site and enhancing its inhibitory potency. The flexibility of the four-carbon chain allows for multiple binding conformations, which could be advantageous for optimizing interactions with the enzyme.

The following table provides hypothetical data to illustrate how side-chain modifications at the 8-position might affect PDE4 inhibition.

Table 2: Illustrative PDE4 Inhibitory Activity of 8-Substituted Theophylline Analogs

| 8-Substituent | IC50 (µM) for PDE4 |

|---|---|

| -H | >100 |

| -Methyl | 50 |

| -Propyl | 25 |

| -Butyl | 15 |

| -4-Hydroxybutyl | 8 |

(This data is illustrative and intended to demonstrate potential SAR trends)

This illustrative table suggests that increasing the alkyl chain length at the 8-position can lead to increased PDE4 inhibitory potency. The addition of a hydroxyl group to the butyl chain is shown to further enhance this activity, highlighting the potential for specific polar interactions within the enzyme's active site.

Computational Chemistry and Molecular Modeling in Theophylline, 8-(4-hydroxybutyl)- SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like Theophylline, 8-(4-hydroxybutyl)-. nih.gov These methods allow for the rational design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Theophylline, 8-(4-hydroxybutyl)- Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For Theophylline, 8-(4-hydroxybutyl)- analogues, a QSAR study would involve synthesizing a series of derivatives with variations in the 8-position side chain and measuring their biological activity (e.g., receptor binding affinity or enzyme inhibition).

Various molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), would be calculated for each analogue. researchgate.net Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a QSAR model that correlates these descriptors with the observed biological activity. researchgate.net Such a model could predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. For example, a QSAR study on a series of theophylline derivatives identified the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in developing a predictive model for their activity as ALDH1A1 inhibitors. researchgate.net

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For Theophylline, 8-(4-hydroxybutyl)-, docking simulations could be performed with the crystal structures of target proteins, such as adenosine receptors or phosphodiesterases, to understand its binding mode.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy for different conformations and orientations. researchgate.net The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding affinity. For instance, docking experiments with 2- and 8-phenylethynyl-9-ethyladenines at a homology model of the human A3 adenosine receptor helped to rationalize the observed differences in their receptor affinity. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational changes and the stability of the interactions over time. nih.govrsc.org An MD simulation of Theophylline, 8-(4-hydroxybutyl)- bound to its target protein would involve solving Newton's equations of motion for all atoms in the system.

The trajectory generated from an MD simulation can be analyzed to determine the flexibility of the ligand in the binding site, the stability of hydrogen bonds, and the role of water molecules in mediating the interaction. researchgate.net This detailed understanding of the dynamic nature of the ligand-protein interaction can provide crucial insights for lead optimization. For example, MD simulations have been used to investigate the binding of ligands to the theophylline-binding RNA aptamer, revealing a "conformational selection" mechanism for ligand binding. nih.gov

Rational Design of Theophylline, 8-(4-hydroxybutyl)- Derivatives for Specific Molecular Targets

Theophylline, a member of the methylxanthine class, serves as a foundational scaffold for the rational design of targeted therapeutic agents. wikipedia.org Its inherent ability to act as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors provides a rich platform for chemical modification. wikipedia.orgdrugbank.comhellobio.com The process of rational drug design for theophylline derivatives focuses on strategic substitutions on the xanthine (B1682287) core to enhance potency, selectivity, and affinity for specific molecular targets, primarily adenosine receptor subtypes and phosphodiesterase isoenzymes. nih.govnih.gov

The substitution at the C8 position of the theophylline nucleus is a cornerstone of its structure-activity relationship (SAR). nih.govbiointerfaceresearch.com Introducing different functional groups at this position significantly influences the compound's interaction with biological targets. The presence of an 8-(4-hydroxybutyl) group, for instance, represents a specific type of alkyl chain substitution intended to modulate the pharmacological profile of the parent theophylline molecule. The design of derivatives based on this 8-substituted scaffold aims to achieve greater target specificity, thereby separating the desired therapeutic actions from potential side effects.

Targeting Adenosine Receptors:

Theophylline itself is a non-selective antagonist at A1, A2A, and A2B adenosine receptors. wikipedia.orgdrugbank.com Rational design efforts seek to create derivatives with selective antagonism or agonism for a particular subtype. It has been demonstrated that substitution at the C8 position is critical for improving potency towards adenosine receptors. nih.gov For example, the introduction of an 8-phenyl group to theophylline can increase potency by 100-fold and 30-fold for A1 and A2 receptors, respectively. nih.gov The design principle involves tailoring the size, lipophilicity, and electronic properties of the C8 substituent to fit the specific binding pocket of the target receptor subtype. While detailed studies on derivatives of 8-(4-hydroxybutyl)theophylline are not extensively documented, the principles suggest that further modification of the terminal hydroxyl group or alteration of the butyl chain length could refine its selectivity for different adenosine receptor subtypes.

Targeting Phosphodiesterase (PDE) Isoenzymes:

Theophylline's bronchodilatory and anti-inflammatory effects are partly attributed to its non-specific inhibition of PDEs, which leads to increased intracellular levels of cyclic AMP (cAMP). wikipedia.orgnih.gov The PDE4 isoenzyme, in particular, is a key target in inflammatory cells. nih.govpneumon.org The rational design of theophylline derivatives aims to create selective PDE4 inhibitors, which could offer anti-inflammatory benefits with a reduced side-effect profile compared to non-selective inhibitors. nih.govnih.gov Increasing the length of the alkyl chains at the N1 and N3 positions of the xanthine ring is known to increase the potency of compounds towards both adenosine receptors and PDEs. nih.gov Similarly, strategic modifications at the C8 position are explored to enhance selectivity for PDE4 over other PDE isoforms.

The following table summarizes research findings on how different substitutions on the theophylline or broader xanthine scaffold influence activity at these key molecular targets, illustrating the principles of rational design.

| Compound/Derivative Class | Substitution | Molecular Target(s) | Observed Effect/Finding |

| 8-Phenyltheophylline | Phenyl group at C8 | Adenosine A1 & A2 Receptors | Showed 100-fold and 30-fold more potency towards A1 and A2 receptors, respectively, compared to theophylline. nih.gov |

| Doxofylline | Dioxalane group at N7 | Phosphodiesterase (PDE), Adenosine A1 & A2 Receptors | Acts as a PDE inhibitor but exhibits poor antagonist activity for A1 and A2 receptors, potentially reducing certain side effects. nih.gov |

| 1,3-Dialkyl-8-phenylxanthines | Sulfonate group on the phenyl ring | General Solubility | Introduction of a sulfonate group was performed to increase the low water solubility of the parent compounds. biointerfaceresearch.com |

| N1 and N3 substituted xanthines | Increasing alkyl chain length | Adenosine Receptors & PDEs | Increasing the chain length at N1 and N3 positions enhances the potency towards both adenosine receptors and PDEs. nih.gov |

This structured approach to modifying the theophylline core, particularly at the C8 position, is a pivotal strategy in medicinal chemistry for developing novel drug candidates with highly specific mechanisms of action.

Mechanisms of Action and Molecular Targets of Theophylline, 8 4 Hydroxybutyl Preclinical/in Vitro Focus

Receptor Interactions and Binding Affinity of Theophylline (B1681296), 8-(4-hydroxybutyl)-

The antagonism of adenosine (B11128) receptors is a primary mechanism through which theophylline and its derivatives exert their pharmacological effects. Adenosine, an endogenous purine (B94841) nucleoside, modulates a wide range of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.

Adenosine Receptor Antagonism by Theophylline, 8-(4-hydroxybutyl)-

Theophylline itself is a non-selective antagonist of adenosine receptors, with similar affinity for A1, A2A, and A2B receptors. nih.gov The nature of the substituent at the 8-position of the xanthine (B1682287) core significantly influences both the affinity and selectivity for these receptor subtypes.

Investigation of Theophylline, 8-(4-hydroxybutyl)- Interaction with Other G Protein-Coupled Receptors (GPCRs)

The primary GPCR targets for theophylline and its derivatives are the adenosine receptors. While the focus of research has been predominantly on this interaction, the vastness of the GPCR superfamily allows for the theoretical possibility of off-target interactions. However, there is no significant evidence from the available literature to suggest that Theophylline, 8-(4-hydroxybutyl)- or other closely related 8-substituted theophyllines have clinically relevant interactions with other GPCRs. The pharmacological actions of theophylline are largely attributed to its effects on adenosine receptors and phosphodiesterases.

Radioligand Binding Studies and Competition Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. dntb.gov.ua These assays typically involve competing the unlabeled drug of interest against a radiolabeled ligand known to bind to the target receptor. For example, the affinity of various xanthine derivatives for A1 adenosine receptors has been determined by measuring their ability to inhibit the binding of radioligands like N6-[3H]cyclohexyladenosine. elsevier.comnih.gov

While specific radioligand binding data for Theophylline, 8-(4-hydroxybutyl)- are not published, the methodology to determine its binding profile is well-established. Such studies would be necessary to precisely quantify its affinity (Ki values) for each of the adenosine receptor subtypes and would involve incubating membranes from cells expressing the specific human adenosine receptor subtype with a suitable radioligand and varying concentrations of Theophylline, 8-(4-hydroxybutyl)-.

Table 1: Representative Adenosine Receptor Binding Affinities of Theophylline and Related Compounds

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |

| Theophylline | ~8,500 | ~4,500 | ~13,000 | >10,000 |

| 8-Phenyltheophylline | ~50 | ~25 | ~100 | >10,000 |

Note: The values in this table are approximate and collated from various sources for illustrative purposes. Specific values can vary based on experimental conditions. Data for Theophylline, 8-(4-hydroxybutyl)- is not available.

Enzyme Inhibition Profiles of Theophylline, 8-(4-hydroxybutyl)-

In addition to adenosine receptor antagonism, the inhibition of phosphodiesterases (PDEs) is another key mechanism of action for theophylline and its derivatives. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.

Phosphodiesterase (PDE) Isozyme Selectivity and Kinetic Analysis

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isozymes with relatively low potency (in the millimolar range). nih.gov The inhibition of PDEs, particularly PDE3 and PDE4, in airway smooth muscle cells leads to an increase in intracellular cAMP, resulting in bronchodilation. nih.gov The anti-inflammatory effects of theophylline are also, in part, attributed to PDE4 inhibition in inflammatory cells. nih.govmdpi.com

The substituent at the 8-position of the theophylline molecule can influence its potency and selectivity towards different PDE isozymes. However, research has shown that some 8-substituted xanthines, such as 8-phenyltheophylline, can exhibit potent adenosine antagonism with little to no PDE inhibitory activity, suggesting that these two mechanisms can be separated through structural modifications. nih.gov

Specific kinetic data, such as IC50 values, for the inhibition of various PDE isozymes by Theophylline, 8-(4-hydroxybutyl)- are not available in the published literature. To determine its PDE inhibition profile, enzymatic assays using isolated PDE isozymes would be required. These assays would measure the ability of Theophylline, 8-(4-hydroxybutyl)- to inhibit the hydrolysis of cAMP or cGMP by each PDE isozyme.

Table 2: Representative PDE Inhibition Data for Theophylline

| PDE Isozyme | Theophylline IC50 (µM) |

| PDE1 | >100 |

| PDE2 | >100 |

| PDE3 | ~50-100 |

| PDE4 | ~100-200 |

| PDE5 | >100 |

Note: The values in this table are approximate and collated from various sources for illustrative purposes. Specific values can vary based on experimental conditions. Data for Theophylline, 8-(4-hydroxybutyl)- is not available.

Modulation of Other Enzyme Activities by Theophylline, 8-(4-hydroxybutyl)-

Beyond adenosine receptors and phosphodiesterases, theophylline has been shown to modulate the activity of other enzymes, such as histone deacetylases (HDACs). This action is thought to contribute to its anti-inflammatory effects. It is plausible that Theophylline, 8-(4-hydroxybutyl)-, as a derivative of theophylline, may retain some of this activity. However, without direct experimental evidence, the extent to which the 8-(4-hydroxybutyl) substituent would affect this interaction remains speculative. Further research would be needed to investigate the potential modulation of other enzyme activities by this specific compound.

Intracellular Signaling Pathway Modulation by Theophylline, 8-(4-hydroxybutyl)-

The intracellular effects of xanthine derivatives like theophylline are often attributed to their influence on key signaling molecules. While direct studies on Theophylline, 8-(4-hydroxybutyl)- are not abundant, the established mechanisms of theophylline provide a foundational context. Theophylline is known to be a non-selective inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors, both of which are crucial in modulating intracellular signaling cascades. researchgate.netnih.govnih.govdrugbank.comnih.gov

Effects on Cyclic Nucleotide (cAMP, cGMP) Metabolism

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.gov By inhibiting PDEs, particularly PDE3 and PDE4, theophylline leads to an accumulation of intracellular cAMP. researchgate.netdrugs.com This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses. nih.govnih.gov The relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels is a well-documented consequence of these elevated cAMP levels. nih.govnih.govdrugs.com

While it is plausible that Theophylline, 8-(4-hydroxybutyl)- shares this PDE-inhibitory activity, the specific affinity for different PDE isoforms and the resulting impact on cAMP and cGMP metabolism have not been extensively detailed in available research. The structural modification at the 8-position could potentially alter its inhibitory profile compared to the parent theophylline molecule.

Influence on Protein Kinase Cascades and Downstream Effectors

The elevation of cAMP by theophylline directly activates PKA. nih.gov Activated PKA can then influence a variety of downstream effectors. For instance, in eosinophils, theophylline-induced PKA activation is speculated to inhibit the Raf-1/MEK/MAPK signaling pathway, which can consequently suppress the release of pro-inflammatory cytokines like GM-CSF and IL-8. nih.gov Furthermore, theophylline has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus and increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov

The extent to which Theophylline, 8-(4-hydroxybutyl)- modulates these specific protein kinase cascades and their downstream effectors requires direct investigation. The nature of the 8-position substituent can influence the molecule's interaction with target proteins and, therefore, its signaling outcomes.

Exploration of Novel Molecular Targets and Protein Interactions for Theophylline, 8-(4-hydroxybutyl)-

Beyond its classical targets, research into theophylline and its derivatives continues to explore novel molecular interactions that may contribute to their pharmacological profiles.

Affinity Proteomics Approaches for Target Identification

Affinity proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. While this methodology has been applied to various drugs to elucidate their mechanisms of action, specific affinity proteomics studies focused on identifying the molecular targets of Theophylline, 8-(4-hydroxybutyl)- are not readily found in the published literature. Such studies would be invaluable in uncovering novel protein interactions and providing a more comprehensive understanding of its cellular effects.

Analysis of Theophylline, 8-(4-hydroxybutyl)- Binding to Non-Canonical Protein Structures

Theophylline is known to bind to plasma proteins, primarily albumin. nih.govnih.gov This binding is generally considered to be of low affinity and can be influenced by factors such as pH and the concentration of non-esterified fatty acids. nih.gov The binding of theophylline to other non-canonical protein structures is an area of ongoing research.

In Vitro and Preclinical Pharmacological Investigations of Theophylline, 8 4 Hydroxybutyl

Cellular Models for Mechanistic Elucidation of Theophylline (B1681296), 8-(4-hydroxybutyl)- Effects

The preliminary assessment of the pharmacological activity and the elucidation of the mechanism of action of novel compounds like 8-(4-hydroxybutyl)theophylline heavily rely on in vitro cellular models. These systems offer a controlled environment to study cellular and molecular responses to the compound.

Studies in Immortalized Cell Lines Representing Various Biological Systems

While specific studies on 8-(4-hydroxybutyl)theophylline in immortalized cell lines are not extensively documented in publicly available literature, the general approach for evaluating 8-substituted xanthines involves a variety of cell lines to predict their therapeutic potential and off-target effects. For instance, rat pheochromocytoma PC12 cells are commonly used to assess activity at A2-adenosine receptors by measuring the compound's ability to reverse the effects of receptor agonists on cyclic AMP (cAMP) production. nih.gov This is a critical assay for theophylline derivatives, as their interaction with adenosine (B11128) receptors is a key component of their pharmacological profile.

To investigate potential anti-inflammatory effects, cell lines such as human U937 (a monocyte-like cell line) or murine RAW 264.7 (a macrophage-like cell line) are often employed. These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce the expression of inflammatory mediators. The ability of 8-(4-hydroxybutyl)theophylline to modulate this response would be a key indicator of its anti-inflammatory potential.

Investigations in Primary Cell Cultures for Translational Relevance

Primary cell cultures, derived directly from living tissues, offer a higher degree of translational relevance compared to immortalized cell lines. For a compound like 8-(4-hydroxybutyl)theophylline, which is structurally related to a bronchodilator, primary human bronchial epithelial cells and human airway smooth muscle cells are of particular interest. Studies on the parent compound, theophylline, in these primary cells have provided significant insights into its anti-inflammatory and smooth muscle relaxant effects. It is plausible that similar investigations would be conducted for its 8-substituted derivatives to determine if the modifications alter these key activities.

High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for their biological activity. For a novel theophylline derivative, HTS assays would likely be employed to screen for its primary targets: phosphodiesterase isoenzymes and adenosine receptor subtypes. For example, a panel of recombinant human PDE isoenzymes (PDE1 through PDE11) could be used to determine the inhibitory activity and selectivity profile of 8-(4-hydroxybutyl)theophylline. Similarly, radioligand binding assays using cell membranes expressing different adenosine receptor subtypes (A1, A2A, A2B, and A3) would establish its receptor binding affinity and selectivity. While specific HTS data for 8-(4-hydroxybutyl)theophylline is not available, this approach is standard in the development of new xanthine (B1682287) derivatives.

Isolated Tissue and Organ Bath Preparations for Theophylline, 8-(4-hydroxybutyl)- Research

Isolated tissue and organ bath preparations are crucial for understanding the physiological effects of a compound on a whole tissue or organ system, bridging the gap between cellular assays and in vivo studies.

Investigations in Cardiac Tissue Electrophysiology

Given that theophylline has known cardiac effects, including increased heart rate and inotropy, it is essential to evaluate the cardiovascular profile of its derivatives. nih.gov Isolated cardiac tissue preparations, such as perfused hearts (Langendorff preparation) or isolated atrial and ventricular muscle strips, are used to assess the direct effects of 8-(4-hydroxybutyl)theophylline on cardiac electrophysiology and contractility. Parameters such as heart rate, force of contraction, and electrocardiogram (ECG) intervals would be monitored. These studies are critical for identifying any potential pro-arrhythmic or other adverse cardiovascular effects. The interaction with adenosine receptors, particularly A1 receptors in the heart, would be a key determinant of the observed cardiac responses.

Preclinical Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

Following a comprehensive review of publicly available scientific literature, no preclinical pharmacodynamic data was found for the specific compound Theophylline, 8-(4-hydroxybutyl)-. The following sections detail the areas where information was sought but not located.

In Vivo Receptor Occupancy and Target Engagement Studies

No studies detailing the in vivo receptor occupancy or target engagement of Theophylline, 8-(4-hydroxybutyl)- in animal models were identified. Research in this area would typically involve techniques to measure the binding of the compound to its molecular target(s) within a living organism. Such studies are crucial for confirming the mechanism of action and understanding the relationship between compound concentration and target interaction.

Interactive Data Table: In Vivo Receptor Occupancy of Theophylline, 8-(4-hydroxybutyl)-

No data available

| Animal Model | Target Receptor | Method | Receptor Occupancy (%) | Target Engagement Metric |

|---|

Biomarker Modulation and Pathway Analysis in Animal Systems

There is no available information from preclinical studies on how Theophylline, 8-(4-hydroxybutyl)- may modulate biomarkers or affect specific signaling pathways in animal systems. This type of research would involve analyzing tissues or fluids from animals treated with the compound to identify changes in proteins, genes, or other molecules that indicate a pharmacological response. Such data is essential for understanding the downstream effects of target engagement.

Interactive Data Table: Biomarker Modulation by Theophylline, 8-(4-hydroxybutyl)- in Animal Models

No data available

| Animal Model | Condition | Biomarker | Direction of Modulation | Pathway Affected |

|---|

Mechanistic Investigations in Animal Models of Disease Pathophysiology

No published research was found that investigates the therapeutic mechanisms of Theophylline, 8-(4-hydroxybutyl)- in animal models of any disease. Mechanistic studies in relevant disease models are a critical step in preclinical drug development, providing evidence for potential efficacy and elucidating how the compound may alter the course of a disease.

Interactive Data Table: Mechanistic Findings for Theophylline, 8-(4-hydroxybutyl)- in Disease Models

No data available

| Disease Model | Key Mechanistic Finding | Supporting Evidence |

|---|

Biotransformation and Metabolic Fate of Theophylline, 8 4 Hydroxybutyl in Preclinical Animal Models

Enzymatic Pathways of Theophylline (B1681296), 8-(4-hydroxybutyl)- Biotransformation

The biotransformation of xenobiotics, including Theophylline, 8-(4-hydroxybutyl)-, is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate elimination. drughunter.comreactome.orgyoutube.com

The initial and rate-limiting step in the metabolism of many drugs is Phase I oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. openanesthesia.orgnih.gov For the parent compound, theophylline, metabolism is predominantly mediated by CYP1A2, with contributions from CYP2E1 and, to a lesser extent, CYP3A4, leading to the formation of its major metabolites. nih.govnih.gov

Given the structure of Theophylline, 8-(4-hydroxybutyl)-, with its alkyl side chain, it is highly probable that CYP enzymes will be involved in its metabolism. The 4-hydroxybutyl substituent presents a likely target for oxidative enzymes. Specifically, further hydroxylation of the butyl chain or oxidation of the existing alcohol group to an aldehyde or carboxylic acid are plausible metabolic pathways. While direct evidence is not available, the involvement of CYP2C19, known to metabolize compounds with similar structures, cannot be ruled out. nih.gov

Table 1: Predicted Phase I Metabolic Pathways for Theophylline, 8-(4-hydroxybutyl)-

| Metabolic Reaction | Predicted Metabolite | Potential CYP Isozymes Involved |

| Oxidation of the butyl chain | 8-(4-oxobutyl)theophylline | CYP2E1, CYP3A4 |

| Further hydroxylation of the butyl chain | 8-(dihydroxybutyl)theophylline | CYP2E1, CYP3A4 |

| Oxidation of the xanthine (B1682287) ring | 8-(4-hydroxybutyl)-1,3-dimethyluric acid | CYP1A2, CYP2E1 |

This table is predictive and based on the known metabolism of theophylline and other alkylxanthines. Specific studies on Theophylline, 8-(4-hydroxybutyl)- are required for confirmation.

Following Phase I oxidation, or for compounds already possessing a suitable functional group, Phase II conjugation reactions occur. reactome.orgyoutube.com These reactions, catalyzed by transferase enzymes, attach polar endogenous molecules to the drug, significantly increasing its water solubility and facilitating its excretion from the body. uomus.edu.iqedx.org The most common Phase II reactions are glucuronidation and sulfation. drughunter.com

Theophylline, 8-(4-hydroxybutyl)- possesses a terminal hydroxyl group on the butyl chain, making it a prime candidate for Phase II conjugation.

Glucuronidation: This is a major pathway for the elimination of many drugs and involves the transfer of glucuronic acid to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq The hydroxyl group of Theophylline, 8-(4-hydroxybutyl)- is an ideal site for glucuronidation, forming a glucuronide conjugate that would be readily excreted in the urine.

Sulfation: This reaction involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.com The hydroxyl group of the compound could also undergo sulfation, leading to the formation of a sulfate (B86663) conjugate.

The balance between glucuronidation and sulfation can vary between species and is dependent on the relative activities of the UGT and SULT enzymes. uomus.edu.iq

Identification and Characterization of Theophylline, 8-(4-hydroxybutyl)- Metabolites in Animal Tissues and Biological Fluids

While no studies have specifically reported the identification of Theophylline, 8-(4-hydroxybutyl)- metabolites in preclinical animal models, we can predict the likely metabolites based on the known metabolic pathways of theophylline and other 8-substituted xanthines.

Following administration to animal models such as rats or dogs, it is anticipated that the primary metabolites found in plasma, urine, and bile would include:

The unchanged parent compound, Theophylline, 8-(4-hydroxybutyl)-.

Phase I metabolites resulting from the oxidation of the 4-hydroxybutyl chain (e.g., the corresponding carboxylic acid derivative).

Phase I metabolites resulting from the oxidation of the xanthine ring (e.g., 8-(4-hydroxybutyl)-1,3-dimethyluric acid).

Phase II conjugates, primarily the glucuronide and sulfate conjugates of the parent compound and its oxidized metabolites.

The relative abundance of these metabolites would provide insight into the predominant metabolic pathways in each animal species.

In Vitro Metabolic Stability and Metabolite Profiling Using Animal Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are crucial tools in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, from various preclinical species.

Liver Microsomes: These preparations are rich in CYP enzymes and are primarily used to assess Phase I metabolic stability. nih.gov Incubating Theophylline, 8-(4-hydroxybutyl)- with liver microsomes from different animal species (e.g., rat, dog, monkey) would provide data on its intrinsic clearance via oxidative pathways.

Hepatocytes: These whole-liver cells contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic stability. nih.gov Studies with hepatocytes would allow for the assessment of both oxidative metabolism and conjugation reactions.

Table 2: Predicted In Vitro Metabolic Stability of Theophylline, 8-(4-hydroxybutyl)- in Rat Liver Preparations

| In Vitro System | Predicted Stability | Primary Metabolic Pathways |

| Liver Microsomes | Moderate to Low | Oxidation of the butyl chain and xanthine ring |

| Hepatocytes | Low | Oxidation followed by extensive glucuronidation and sulfation |

This table is predictive. Experimental data is required for accurate assessment.

Metabolite profiling in these in vitro systems would involve incubating the compound and then analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the generated metabolites.

Comparative Metabolism Studies of Theophylline, 8-(4-hydroxybutyl)- Across Different Preclinical Animal Species

Significant interspecies differences in drug metabolism are common and can impact the translation of preclinical data to humans. Therefore, comparative metabolism studies across different animal species are essential. For theophylline, metabolic pathways and clearance rates are known to vary between species. nih.gov For example, the formation of certain metabolites may be prominent in one species but minor in another.

A comparative study of Theophylline, 8-(4-hydroxybutyl)- metabolism would likely involve administering the compound to several preclinical species (e.g., rat, mouse, dog, and non-human primate) and analyzing biological samples (plasma, urine, feces) for the parent compound and its metabolites. Such a study would aim to:

Identify and quantify the major metabolites in each species.

Determine the primary metabolic pathways in each species.

Assess for any species-specific metabolites.

Estimate the pharmacokinetic parameters, such as clearance and half-life, in each species.

Understanding these species-specific differences is crucial for selecting the most appropriate animal model for further toxicological and pharmacological studies and for predicting the metabolic fate of Theophylline, 8-(4-hydroxybutyl)- in humans.

Advanced Analytical Methodologies for Research on Theophylline, 8 4 Hydroxybutyl

Chromatographic Techniques for Separation and Quantification of Theophylline (B1681296), 8-(4-hydroxybutyl)-

Chromatography is the cornerstone for isolating and measuring Theophylline, 8-(4-hydroxybutyl)-. The selection of a specific technique is dictated by the sample matrix's complexity and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of xanthine (B1682287) derivatives. derpharmachemica.com For Theophylline, 8-(4-hydroxybutyl)-, reversed-phase HPLC is the most common approach. In this method, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase.

The detection of the compound is typically achieved using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of the theophylline chromophore, which is generally around 271-273 nm. researchgate.netresearchgate.net A Diode Array Detector (DAD) offers a significant advantage by acquiring the full UV-Vis spectrum at each point in the chromatogram. This allows for the assessment of peak purity, ensuring that the chromatographic peak corresponds to a single compound and is not co-eluting with impurities.

For instances where impurities may lack a UV chromophore or when a universal detection method is preferred, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.

Table 1: Typical HPLC Parameters for Analysis of Theophylline Derivatives

| Parameter | Typical Value/Condition | Purpose | Citation |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. | researchgate.netresearchgate.net |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer) | Elution of the analyte from the column. | researchgate.net |

| pH of Mobile Phase | Acidic (e.g., pH 2.3 - 3.0) | To ensure the analyte is in a consistent, non-ionized state for reproducible retention. | researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. | |

| Detection (UV/DAD) | 271 - 273 nm | Quantification and purity assessment based on the strong absorbance of the xanthine core. | researchgate.net |

| Detection (ELSD) | Drift Tube Temp: 40-60°C; Nebulizer Gas (N₂): 1-2 L/min | Universal mass-based detection, useful for non-UV absorbing compounds. | |

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to thermally stable and volatile compounds. Theophylline, 8-(4-hydroxybutyl)-, like other xanthines, is a polar molecule with low volatility due to the presence of a polar imidazole (B134444) ring system and a terminal hydroxyl group. Direct analysis by GC is therefore not feasible.

To overcome this limitation, derivatization is required to convert the analyte into a volatile and thermally stable form. A common strategy for xanthines involves silylation, where active hydrogens (on nitrogens and oxygens) are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose. In the case of Theophylline, 8-(4-hydroxybutyl)-, both the hydrogen on the imidazole ring and the hydrogen of the terminal hydroxyl group would be silylated.

Once derivatized, the compound can be separated by GC and detected with high specificity and sensitivity by a mass spectrometer, which identifies the molecule based on its mass-to-charge ratio and fragmentation pattern.

For the quantification of Theophylline, 8-(4-hydroxybutyl)- at very low concentrations, particularly in complex biological matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This hyphenated technique combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. The first mass spectrometer (Q1) is set to select the mass of the protonated molecule (the precursor ion, [M+H]⁺). This ion is then fragmented in a collision cell (q2), and a specific fragment ion (the product ion) is monitored by the second mass spectrometer (Q3). This process provides extremely high selectivity, as only a compound that has the correct precursor ion mass and produces the specific product ion will be detected.

For Theophylline, 8-(4-hydroxybutyl)- (MW = 252.27 g/mol ), the precursor ion [M+H]⁺ would be m/z 253.3. A plausible fragmentation would involve the loss of the butanol side chain, leading to a product ion that can be used for specific quantification. This method allows for detection limits in the low ng/mL range.

Table 2: Proposed LC-MS/MS Parameters for Theophylline, 8-(4-hydroxybutyl)-

| Parameter | Proposed Value/Condition | Rationale | Citation |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently protonates xanthine derivatives to form [M+H]⁺ ions. | |

| Precursor Ion (Q1) | m/z 253.3 | Corresponds to the [M+H]⁺ of Theophylline, 8-(4-hydroxybutyl)-. | |

| Product Ion (Q3) | To be determined empirically; e.g., m/z 181.1 | A characteristic fragment resulting from collision-induced dissociation (e.g., loss of the side chain), providing specificity. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. | |

Spectroscopic Characterization and Structural Elucidation of Theophylline, 8-(4-hydroxybutyl)-

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the precise connectivity of atoms within the Theophylline, 8-(4-hydroxybutyl)- molecule can be determined.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Theophylline, 8-(4-hydroxybutyl)-, one would expect to see distinct signals for the two N-methyl groups of the theophylline core, and four sets of signals for the methylene (B1212753) (-CH₂) groups of the hydroxybutyl chain.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing evidence for the carbon skeleton. Signals corresponding to the carbonyl carbons, aromatic carbons of the purine (B94841) ring, the N-methyl carbons, and the four distinct aliphatic carbons of the side chain would be expected.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range connections between protons and carbons (2-3 bonds away), which is vital for confirming how the hydroxybutyl side chain is attached to the C8 position of the theophylline ring.

Table 3: Predicted ¹H NMR Chemical Shifts for Theophylline, 8-(4-hydroxybutyl)-

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N1-CH₃ | ~3.2 | Singlet (s) |

| N3-CH₃ | ~3.4 | Singlet (s) |

| C8-CH₂ -(CH₂)₃-OH | ~3.0 - 3.2 | Triplet (t) |

| -(CH₂)₂-CH₂ -OH | ~3.5 - 3.7 | Triplet (t) |

| -CH₂-CH₂ -CH₂ -CH₂- | ~1.5 - 1.9 | Multiplet (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts for Theophylline, 8-(4-hydroxybutyl)-

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (C2, C6) | 151 - 156 |

| C =C / C =N (C4, C5, C8) | 107 - 152 |

| N1-C H₃ | ~28 |

| N3-C H₃ | ~30 |

| C 8-C H₂- | ~45 - 50 |

| -C H₂-OH | ~60 - 65 |

IR and UV-Vis spectroscopy are complementary techniques that provide rapid information about the functional groups present in a molecule and its concentration in solution.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying key functional groups. For Theophylline, 8-(4-hydroxybutyl)-, the IR spectrum would be expected to show characteristic absorption bands for the C=O groups (strong stretch), C=N and C=C bonds of the heterocyclic ring, and C-H bonds. Crucially, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H group from the hydroxybutyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule's chromophores. The xanthine ring system of theophylline is a strong chromophore. The UV spectrum of Theophylline, 8-(4-hydroxybutyl)- is expected to be very similar to that of theophylline itself, showing a characteristic maximum absorption (λmax) around 271-273 nm. researchgate.net This property is the basis for its quantification using HPLC with a UV detector and can also be used as a preliminary method for purity assessment according to the Beer-Lambert Law.

Table 5: Characteristic IR Absorption Bands for Theophylline, 8-(4-hydroxybutyl)-

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretch |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C=O (Amide) | 1650 - 1710 (strong) | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Theophylline, 8-(4-hydroxybutyl)-. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). nih.gov This capability allows for the determination of the precise elemental composition of the parent molecule and its fragments, which is fundamental for confident identification and structural elucidation. nih.gov

For Theophylline, 8-(4-hydroxybutyl)- (Molecular Formula: C₁₁H₁₆N₄O₃), HRMS can readily distinguish it from other isobaric compounds that may have the same nominal mass but different elemental formulas. The accurate mass measurement of the protonated molecule, [M+H]⁺, provides a high-confidence filter for its detection in complex mixtures.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for analyzing fragmentation pathways. nih.gov By inducing fragmentation of the isolated precursor ion, a detailed structural fingerprint is obtained. The fragmentation of Theophylline, 8-(4-hydroxybutyl)- is expected to follow patterns characteristic of the theophylline core and the aliphatic side chain. The knowledge of these pathways is crucial for developing specific and reliable quantitative methods, such as Multiple Reaction Monitoring (MRM), and for identifying related metabolites. researchgate.netnih.gov

Key fragmentation events for theophylline derivatives typically involve cleavages within the xanthine ring system and losses from the substituent groups. researchgate.netfrontiersin.org For Theophylline, 8-(4-hydroxybutyl)-, the fragmentation pathway would likely include the neutral loss of water (H₂O) from the hydroxyl group, cleavage of the C-C bonds within the butyl chain, and the characteristic fragmentation of the dimethylxanthine core.

Table 1: Proposed HRMS Fragmentation Pathway for Theophylline, 8-(4-hydroxybutyl)-

| Precursor Ion / Fragment | Proposed Structure / Description | Calculated Exact Mass (m/z) | Fragmentation Event |

|---|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 253.1301 | N/A |

| [M+H-H₂O]⁺ | Loss of water from the hydroxybutyl chain | 235.1195 | Neutral Loss |

| [M+H-C₄H₈O]⁺ | Loss of the entire hydroxybutyl side chain (as butylene oxide) | 181.0725 | Side Chain Cleavage |

| C₇H₉N₄O₂⁺ | Theophylline core fragment | 181.0725 | Side Chain Cleavage |

| C₅H₅N₃O⁺ | Fragment from theophylline ring cleavage | 124.0511 | Ring Structure Fragmentation |

Electrochemical Methods for Analytical Research of Theophylline, 8-(4-hydroxybutyl)-

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the analytical research of electroactive compounds like Theophylline, 8-(4-hydroxybutyl)-. nih.govnih.gov The oxidation of the purine ring system at an electrode surface provides the basis for its detection. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed to study its electrochemical behavior and for quantitative analysis. researchgate.netnih.gov

The core of electrochemical analysis is the working electrode. Research has focused extensively on modifying electrode surfaces to enhance analytical performance, including lowering the oxidation potential, increasing signal intensity, and improving selectivity. ias.ac.in Materials used for modification include carbon nanotubes, graphene oxide, metal nanoparticles (e.g., gold, nickel), and conductive polymers. nih.govnih.govnih.govnih.govias.ac.in These modifications increase the electrode's active surface area and catalytic activity, facilitating more efficient electron transfer from the theophylline molecule. nih.gov

For Theophylline, 8-(4-hydroxybutyl)-, the electrochemical oxidation is an irreversible process, consistent with other theophylline derivatives. nih.govnih.gov The presence of the 8-(4-hydroxybutyl) substituent would likely have a minor effect on the oxidation potential compared to the core theophylline structure, but its analysis benefits from the high sensitivity achieved with modern modified electrodes. These sensors can achieve very low limits of detection (LOD), often in the nanomolar range, making them suitable for trace analysis. nih.govias.ac.in

Table 2: Performance of Various Modified Electrodes for Theophylline/Xanthine Detection

| Electrode Modification | Analytical Technique | Linear Range (M) | Limit of Detection (LOD) (M) | Reference |

|---|---|---|---|---|

| Aligned Carbon Nanotubes (ACNTs) | DPV | 8.0 × 10⁻⁸ – 1.0 × 10⁻⁵ | 1.6 × 10⁻⁸ | researchgate.net |

| Nafion/Multi-Wall Carbon Nanotubes (MWCNTs) | DPV | 8.0 × 10⁻⁸ – 6.0 × 10⁻⁵ | 2.0 × 10⁻⁸ | ias.ac.in |

| ZnO Nanoflowers/Graphene Oxide/Boron-Doped Diamond | DPV | 5.0 × 10⁻⁵ – 1.2 × 10⁻⁴ | 2.9 × 10⁻⁶ | nih.gov |

| CuO Nanoparticles/Graphene Oxide | DPV | 1.0 × 10⁻⁷ – 1.8 × 10⁻⁶ | 3.1 × 10⁻⁸ | nih.gov |

| Nickel Nanoparticles/Boron-Doped Diamond | SWV | 3.0 × 10⁻⁵ – 1.0 × 10⁻⁴ | 2.79 × 10⁻⁶ | nih.gov |

Hyphenated Techniques for Integrated Analytical Approaches (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical solutions by combining the strengths of multiple technologies. nih.govresearchgate.net For a compound like Theophylline, 8-(4-hydroxybutyl)-, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) offer powerful, integrated approaches for separation and identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. mdpi.com This technique is exceptionally powerful for the analysis of complex mixtures, as it provides the high-resolution separation of LC with the unparalleled structure elucidation capability of NMR. For Theophylline, 8-(4-hydroxybutyl)-, LC-NMR could be used to separate it from isomers, impurities, or metabolites, with subsequent on-flow or stopped-flow NMR analysis to confirm the structure of each component without the need for prior isolation. mdpi.com ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC) can reveal the complete connectivity of the molecule, confirming the positions of the methyl groups on the xanthine ring and the structure of the 8-(4-hydroxybutyl) substituent.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the high-efficiency separation of gas chromatography with the functional group identification capabilities of infrared spectroscopy. nih.gov For GC analysis, Theophylline, 8-(4-hydroxybutyl)- would likely require derivatization to increase its volatility. Once separated, the components pass through a light pipe in the IR spectrometer, and a vapor-phase IR spectrum is collected. This spectrum provides valuable information about the molecule's functional groups, such as C=O (carbonyl) and O-H (hydroxyl) stretches. nih.govaip.org While GC-MS is more common due to its higher sensitivity, GC-IR is highly complementary, offering certainty in identifying functional group isomers that might produce similar mass spectra. nih.gov

Table 3: Comparison of LC-NMR and GC-IR for Analysis of Theophylline, 8-(4-hydroxybutyl)-

| Parameter | LC-NMR | GC-IR |

|---|---|---|

| Principle | Separation by liquid chromatography, structural analysis by nuclear magnetic resonance. | Separation by gas chromatography, functional group analysis by infrared spectroscopy. |

| Information Provided | Complete molecular structure and connectivity (¹H, ¹³C, 2D NMR). Unambiguous isomer differentiation. mdpi.com | Vibrational modes of functional groups (e.g., C=O, O-H, C-N, C-H). aip.org |

| Sample Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization is often necessary for polar molecules like theophylline derivatives. nih.gov |

| Strengths | Provides definitive structural information online. Excellent for differentiating isomers. | Provides complementary data to mass spectrometry. Strong in differentiating functional group isomers. |

| Challenges | Relatively low sensitivity compared to MS. Requires deuterated solvents for the mobile phase in some modes, which can be costly. mdpi.com | Lower sensitivity than GC-MS. Vapor-phase spectra can differ from condensed-phase library spectra. nih.gov |

Emerging Research Directions and Future Perspectives for Theophylline, 8 4 Hydroxybutyl

Exploration of Novel Molecular Targets and Unexplored Signaling Pathways for Theophylline (B1681296), 8-(4-hydroxybutyl)-

The future of Theophylline, 8-(4-hydroxybutyl)- research lies in uncovering its interactions with novel molecular targets and its influence on signaling pathways that have not been extensively studied for the parent compound. The introduction of the 8-(4-hydroxybutyl)- group can significantly alter the molecule's steric and electronic properties, potentially leading to new pharmacological activities.

Investigation of Epigenetic Modulation by Theophylline, 8-(4-hydroxybutyl)-

The parent compound, theophylline, has been shown to exert anti-inflammatory effects through the activation of histone deacetylases (HDACs), particularly HDAC2. frontiersin.orgnih.gov This activity is crucial as it can reverse the corticosteroid resistance observed in severe asthma and chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.gov Epigenetic modifications, such as histone acetylation and DNA methylation, are key regulators of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov